Butyl sec-Butyl Phthalate
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Overview
Description
Butyl sec-Butyl Phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula for this compound is C16H22O4, and it is known for its low toxicity and wide liquid range .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl sec-Butyl Phthalate is synthesized through the esterification of phthalic anhydride with butanol and sec-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction can be represented as follows:
Phthalic Anhydride+Butanol+sec-Butanol→Butyl sec-Butyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where phthalic anhydride is reacted with a mixture of butanol and sec-butanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to ensure complete esterification. The resulting product is then purified through distillation to remove any unreacted alcohols and by-products .
Chemical Reactions Analysis
Types of Reactions: Butyl sec-Butyl Phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butanol and sec-butanol).
Oxidation: Oxidative reactions can lead to the formation of phthalic acid and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid, butanol, and sec-butanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Butyl sec-Butyl Phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers. It is also used in the synthesis of other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential effects on human health, including its impact on reproductive and developmental processes.
Mechanism of Action
Butyl sec-Butyl Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse effects on reproductive and developmental processes. The compound interacts with nuclear receptors in various tissues, altering gene expression and disrupting normal hormonal signaling pathways .
Comparison with Similar Compounds
Di-n-butyl phthalate: Another phthalate ester with similar plasticizing properties but slightly different chemical structure and volatility.
Diisobutyl phthalate: Similar in structure but with different branching, leading to variations in physical properties and applications.
Butyl benzyl phthalate:
Uniqueness: Butyl sec-Butyl Phthalate is unique due to its specific combination of butyl and sec-butyl ester groups, which provide a balance of flexibility and stability in plasticized materials. Its low toxicity and wide liquid range make it a preferred choice for various industrial applications .
Properties
IUPAC Name |
2-O-butan-2-yl 1-O-butyl benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-6-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFDAQRGXFPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334048 |
Source
|
Record name | Butyl sec-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97621-09-5 |
Source
|
Record name | Butyl sec-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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